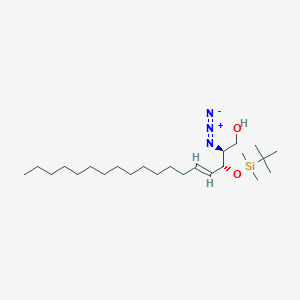
(2S,3R,4E)-2-Azido-3-(tert-Butyldimethylsilyl)-erythro-Sphingosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structure
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Potential precursor for drug development targeting sphingolipid metabolism.
Industry: Used in the synthesis of specialized materials and biochemical reagents.
Wirkmechanismus
Target of Action
It is described as an intermediate in the preparation of α-galactosyl-c18-ceramide . Ceramides are known to play a crucial role in cell signaling related to apoptosis, cell senescence, the cell cycle, and differentiation.
Pharmacokinetics
Its solubility is reported to be in Chloroform, Dichloromethane, and Ethyl Acetate , which may influence its absorption and distribution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine typically involves multiple steps, starting from commercially available sphingosine. The key steps include:
- Protection of the hydroxyl groups using tert-butyldimethylsilyl chloride.
- Introduction of the azido group through nucleophilic substitution using sodium azide.
- Purification and characterization of the final product using techniques such as chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production methods for such specialized compounds are not well-documented in public literature. Typically, these methods would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized sphingosine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: The parent compound, involved in cell signaling and membrane structure.
N-Acylsphingosine: A derivative with an acyl group, involved in ceramide synthesis.
Phytosphingosine: A naturally occurring sphingolipid with similar biological functions.
Uniqueness
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is unique due to the presence of the azido and tert-butyldimethylsilyl groups, which provide specific chemical reactivity and stability. These modifications make it a valuable tool in synthetic chemistry and biochemical research.
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(21-28)26-27-25)29-30(5,6)24(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALQUZUDYJXZJI-DWVLVAQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














